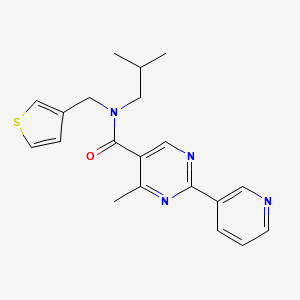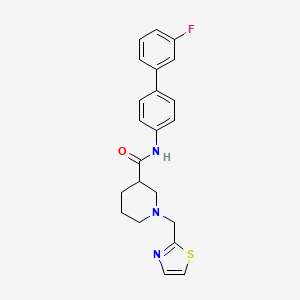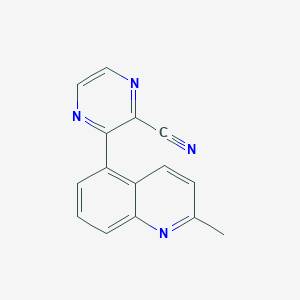
N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide
説明
N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide, also known as PNU-120596, is a chemical compound that has been extensively studied for its potential use in treating various diseases. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 365.5 g/mol.
作用機序
The mechanism of action of N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide involves the inhibition of PARP. PARP is an enzyme that is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide binds to the catalytic domain of PARP and prevents its activity, leading to the accumulation of DNA damage and cell death.
Biochemical and Physiological Effects:
N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has been shown to have a range of biochemical and physiological effects. In cancer research, N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has been shown to inhibit the growth of tumor cells by inducing DNA damage and cell death. In Alzheimer's disease and Parkinson's disease research, N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has been shown to reduce oxidative stress and inflammation in the brain, leading to neuroprotection.
実験室実験の利点と制限
One of the advantages of N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide is its specificity for PARP, which makes it a potent inhibitor of this enzyme. This specificity also reduces the potential for off-target effects, making it a useful tool for studying the role of PARP in various diseases. However, one of the limitations of N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide is its low solubility in water, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for research on N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide. One area of research is the development of more potent and selective PARP inhibitors that can be used in cancer therapy. Another area of research is the investigation of the neuroprotective effects of N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide in other neurodegenerative diseases, such as Huntington's disease and amyotrophic lateral sclerosis (ALS). Finally, the development of new formulations of N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide that improve its solubility and bioavailability could also be an area of future research.
Conclusion:
In conclusion, N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide is a chemical compound that has been extensively studied for its potential use in treating various diseases. Its mechanism of action involves the inhibition of PARP, leading to the accumulation of DNA damage and cell death. N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has been shown to have a range of biochemical and physiological effects, including the inhibition of tumor cell growth and neuroprotection in Alzheimer's disease and Parkinson's disease. While there are some limitations to its use in lab experiments, N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has significant potential for future research in cancer therapy and neurodegenerative diseases.
科学的研究の応用
N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has been extensively studied for its potential use in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has been shown to inhibit the growth of tumor cells by targeting the enzyme poly(ADP-ribose) polymerase (PARP). PARP is involved in DNA repair, and its inhibition can lead to the accumulation of DNA damage, ultimately resulting in cell death. In Alzheimer's disease and Parkinson's disease research, N-isobutyl-4-methyl-2-pyridin-3-yl-N-(3-thienylmethyl)pyrimidine-5-carboxamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-methyl-N-(2-methylpropyl)-2-pyridin-3-yl-N-(thiophen-3-ylmethyl)pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4OS/c1-14(2)11-24(12-16-6-8-26-13-16)20(25)18-10-22-19(23-15(18)3)17-5-4-7-21-9-17/h4-10,13-14H,11-12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCQJILGVMRIQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N(CC2=CSC=C2)CC(C)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(4-pyrimidinyl)ethanamine](/img/structure/B4254875.png)
![1-cyclohexyl-N-[2-(2-oxo-1-piperidinyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4254883.png)
![N-[3-(3,4-dimethoxyphenyl)propyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4254896.png)

![5-(1H-indol-1-ylmethyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254910.png)
![ethyl [1-({[6-oxo-1-(2-pyridinylmethyl)-3-piperidinyl]carbonyl}amino)cyclohexyl]acetate](/img/structure/B4254920.png)
![5-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B4254927.png)
![5-(4-{[(6-methoxypyrimidin-4-yl)amino]methyl}piperidin-1-yl)-2-methylpyridazin-3(2H)-one](/img/structure/B4254936.png)
![N-(2-isopropoxyethyl)-2-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4254949.png)
![5-methyl-1-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B4254963.png)


![2-methyl-8-[4-(1H-pyrazol-1-ylmethyl)benzyl]hexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4254985.png)
![2-[4-{[3-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4254991.png)